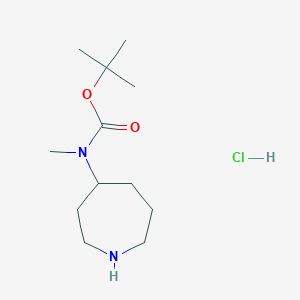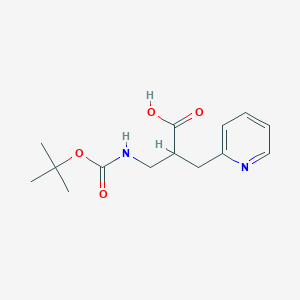![molecular formula C9H21NO3Si B13503714 (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B13503714.png)
(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid is a derivative of amino acids, specifically designed to incorporate a tert-butyldimethylsilyl (TBDMS) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid typically involves the protection of the hydroxyl group of serine or threonine with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxyl group can produce alcohols.
Applications De Recherche Scientifique
(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modifying peptides and proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid involves its interaction with various molecular targets. The TBDMS group provides steric protection, allowing selective reactions at other functional groups. This compound can participate in biochemical pathways by mimicking natural amino acids, thereby influencing protein structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-3-hydroxypropanoic acid: Lacks the TBDMS protecting group.
(2S)-2-amino-3-[(tert-butyldiphenylsilyl)oxy]propanoic acid: Contains a tert-butyldiphenylsilyl group instead of TBDMS.
Uniqueness
The presence of the TBDMS group in (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid provides unique steric and electronic properties, making it particularly useful in selective synthetic transformations and protecting group strategies.
Propriétés
Formule moléculaire |
C9H21NO3Si |
|---|---|
Poids moléculaire |
219.35 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropanoic acid |
InChI |
InChI=1S/C9H21NO3Si/c1-9(2,3)14(4,5)13-6-7(10)8(11)12/h7H,6,10H2,1-5H3,(H,11,12)/t7-/m0/s1 |
Clé InChI |
GCHZIDHLCYJWEH-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)O)N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13503653.png)



![2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B13503689.png)


![[2,3'-Bipyrrolidin]-2'-one hydrochloride](/img/structure/B13503699.png)



